molecular formula C24H30N2O3 B2910185 4-butoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941910-96-9

4-butoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2910185
CAS No.: 941910-96-9
M. Wt: 394.515
InChI Key: KHIBFGPMQVXSJH-UHFFFAOYSA-N
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Description

4-Butoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound featuring a tetrahydroquinolinone scaffold, a structure recognized for its significant relevance in medicinal chemistry and drug discovery . The molecule incorporates a benzamide group linked to a 1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline core, further modified with a 4-butoxy substituent. This specific architecture suggests potential for diverse biological activity, positioning it as a valuable chemical entity for research and development. The core tetrahydroquinoline scaffold is a common feature in compounds with documented pharmacological properties . Notably, substituted tetrahydroquinolin derivatives are actively investigated as potent inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a promising target in oncology for immunotherapeutic applications . This makes such compounds of high interest for researchers exploring novel mechanisms in cancer therapy. The structural elements present in this benzamide—including the isobutyl group on the nitrogen and the lipophilic butoxy chain—are typical modifications employed to optimize a compound's interaction with biological targets and its drug-like properties, such as metabolic stability and membrane permeability. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care in a laboratory setting, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-butoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-4-5-14-29-21-10-6-18(7-11-21)24(28)25-20-9-12-22-19(15-20)8-13-23(27)26(22)16-17(2)3/h6-7,9-12,15,17H,4-5,8,13-14,16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIBFGPMQVXSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a butoxy group and a tetrahydroquinoline moiety. Its chemical formula is C18H24N2O2C_{18}H_{24}N_{2}O_{2}, indicating significant potential for interaction with biological systems.

Research indicates that compounds similar to this compound may act on various biological pathways. The following mechanisms have been proposed based on related compounds:

  • Benzodiazepine Receptor Modulation : Compounds acting on benzodiazepine receptors can exhibit anxiolytic and anticonvulsant properties. Studies suggest that modifications in the benzamide structure can enhance binding affinity to these receptors .
  • Antimicrobial Activity : Benzamide derivatives have shown effectiveness against fungal pathogens. For instance, related benzamides demonstrated significant antifungal activity against Botrytis cinerea and other fungi .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of similar compounds through the modulation of cytokine production in macrophages .

Biological Activity Data

A summary of the biological activities observed for this compound is presented in Table 1.

Activity Target Efficacy Reference
Benzodiazepine receptor bindingCentral nervous systemHigh affinity
Antifungal activityBotrytis cinereaEC50: 14.44 μg/mL
Anti-inflammatory responseMouse macrophagesSignificant suppression

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antifungal Efficacy : A study evaluated a series of benzamide derivatives for their antifungal properties against various fungi. The results indicated that specific modifications in the structure could enhance antifungal activity significantly .
  • Cytokine Modulation : In an experimental model using LPS-induced inflammation in mice, compounds structurally related to this compound were shown to reduce TNF-alpha levels effectively, suggesting potential therapeutic applications in inflammatory diseases .
  • Neuropharmacological Studies : Research into benzodiazepine receptor antagonists has provided insights into how structural variations affect receptor interaction and subsequent behavioral outcomes in animal models .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The benzamide ring’s substituent significantly influences electronic, steric, and solubility properties.

Compound Name Benzamide Substituent CAS Number Molecular Formula Molecular Weight
4-butoxy-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Butoxy (-O(CH₂)₃CH₃) Not provided C₂₄H₂₉N₂O₃ (calculated) ~401.5 (estimated)
4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Bromo (-Br) 941905-83-5 C₂₀H₂₁BrN₂O₂ 401.3
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide 2,4-Dimethyl (-CH₃) 946372-08-3 C₂₂H₂₆N₂O₂ 350.5
2-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Chloro (-Cl) Not provided C₂₀H₂₁ClN₂O₂ ~360.9 (estimated)

Key Observations:

  • Electron-Withdrawing vs. In contrast, butoxy and methyl groups (electron-donating) could enhance solubility in non-polar environments .
  • Molecular Weight Trends : The butoxy derivative has the highest estimated molecular weight (~401.5), followed by bromo (401.3) and chloro (~360.9) analogs. Higher molecular weight may correlate with increased hydrophobicity.

Alkyl Chain Modifications on the Tetrahydroquinolin Moiety

The alkyl chain at the 1-position of tetrahydroquinolin varies:

  • Butyl Group : Found in the 2,4-dimethylbenzamide analog, offering a linear alkyl chain that may influence conformational flexibility .

Implications of the Lumping Strategy

As per , compounds with similar structures (e.g., benzamide-tetrahydroquinolin derivatives) may be "lumped" into surrogate categories for computational modeling of physicochemical or environmental behaviors. For example, the butoxy, bromo, and chloro analogs could be grouped due to shared core reactivity, reducing complexity in reaction networks .

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